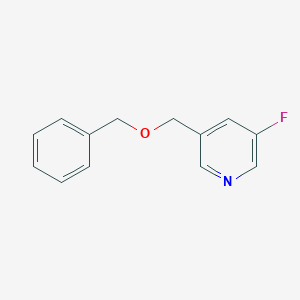

5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

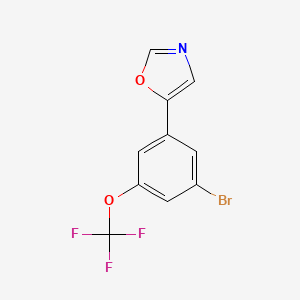

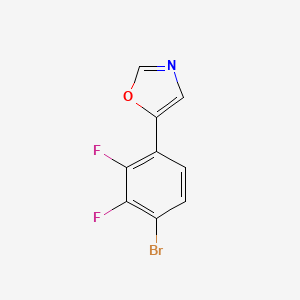

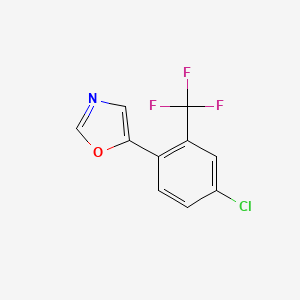

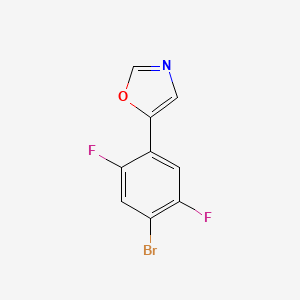

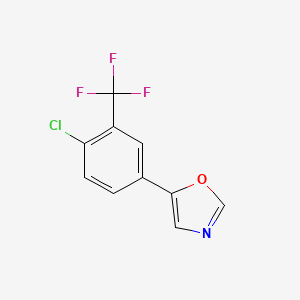

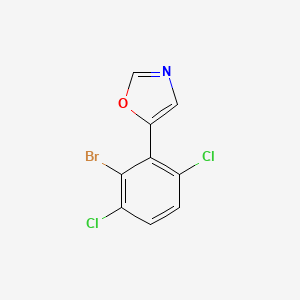

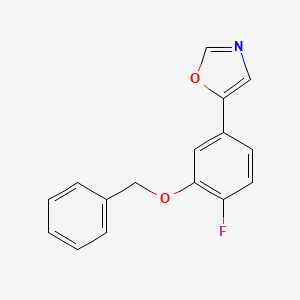

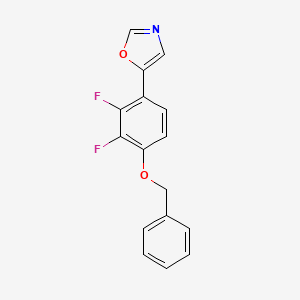

5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole is a compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The IUPAC name of this compound is 5-(4-(benzyloxy)-3-fluorophenyl)oxazole . It has a molecular weight of 269.28 .

Synthesis Analysis

The synthesis of oxazoles often involves the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Other methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, the reaction of α-haloketones and formamide, and the Van Leusen reaction with aldehydes and TosMIC . A quaternary ammonium hydroxide ion exchange resin can catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole consists of a five-membered oxazole ring attached to a phenyl ring through a benzyloxy group . The InChI code of this compound is 1S/C16H12FNO2/c17-14-8-13 (16-9-18-11-20-16)6-7-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Chemical Reactions Analysis

Oxazoles undergo various chemical reactions. For instance, they can undergo direct arylation at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Oxazoles can also undergo formylation with dimethylformamide to give 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requires electron-donating groups .Physical And Chemical Properties Analysis

5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole is a solid compound . It has a molecular weight of 269.28 . Oxazoles, in general, are weak bases; their conjugate acids have a pKa of 0.8, compared to 7 for imidazole .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Therefore, “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could potentially be used in the development of new pharmaceuticals.

Antibacterial Applications

Oxazole derivatives have been shown to exhibit antibacterial properties . Therefore, “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could potentially be used in the development of new antibacterial drugs.

Antifungal Applications

In addition to their antibacterial properties, oxazole derivatives also exhibit antifungal activities . This suggests that “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could be used in the development of antifungal drugs.

Antiviral Applications

Oxazole derivatives have been shown to have antiviral activities . This suggests that “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could be used in the development of antiviral drugs.

Anticancer Applications

Oxazole derivatives have been shown to have anticancer activities . This suggests that “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could be used in the development of anticancer drugs.

Anti-inflammatory Applications

Oxazole derivatives have been shown to have anti-inflammatory activities . This suggests that “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could be used in the development of anti-inflammatory drugs.

Safety and Hazards

Zukünftige Richtungen

Oxazole derivatives, including 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole, have potential for future research and development due to their wide range of biological activities . They can serve as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research could focus on synthesizing various oxazole derivatives and screening them for various biological activities .

Wirkmechanismus

Target of Action

Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Therefore, the targets can vary depending on the specific biological activity of the compound.

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The substitution of various groups on the oxazole ring imparts different activity . For instance, compounds having a C-3 Me substituent on the central isoxazoline ring were potent analgesics, as well as selective towards COX-2 .

Biochemical Pathways

Oxazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, they can inhibit the enzymatic activity of COX-2, thereby affecting the prostaglandin synthesis pathway .

Pharmacokinetics

Oxazole derivatives are generally known for their good bioavailability . The presence of the oxazole ring can enhance the metabolic stability of the compound .

Result of Action

Oxazole derivatives are known to exhibit various biological activities, such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . Therefore, the molecular and cellular effects can vary depending on the specific biological activity of the compound.

Action Environment

The stability and efficacy of oxazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

5-(2,3-difluoro-4-phenylmethoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c17-15-12(14-8-19-10-21-14)6-7-13(16(15)18)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGCSIGIWMLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C3=CN=CO3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Benzyloxy)-2,3-difluorophenyl)oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.